AT-116 is synthesized through advanced chemical methodologies, primarily focusing on optimizing yield and efficacy. It is classified under the category of synthetic antibiotics, which are designed to combat bacterial infections by targeting specific biological pathways within bacteria. This classification places AT-116 alongside other well-known antibiotics such as penicillins and cephalosporins, but with unique mechanisms that distinguish it from traditional agents.
The synthesis of AT-116 involves several intricate steps, utilizing both traditional organic synthesis techniques and modern continuous-flow processes. Continuous-flow synthesis has been highlighted for its efficiency in producing antibiotics with high yields and purity. For instance, the integration of enzymes like penicillin acylase in kinetic regimes allows for better control over reaction conditions, facilitating the formation of desired compounds with reduced by-products .
The molecular structure of AT-116 can be characterized using various spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide insights into the compound's molecular formula, functional groups, and stereochemistry.
AT-116 undergoes several key chemical reactions during its synthesis:
The optimization of these reactions is critical for maximizing yield and minimizing side products.
The mechanism of action for AT-116 involves targeting bacterial cell wall synthesis or protein synthesis pathways:
Data supporting these mechanisms can be obtained through in vitro studies measuring bacterial growth rates in the presence of AT-116 compared to controls.
The physical properties of AT-116 include:
Chemical properties include:
AT-116 has potential applications in various scientific fields:
Antibiotic AT-116 represents a significant advancement in addressing the global antimicrobial resistance (AMR) crisis, which contributes to nearly 5 million deaths annually worldwide [1] [6]. Its discovery aligns with the urgent need for novel structural classes of antibiotics to combat multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae. The diminishing pipeline of new antibiotics since the 1960s "Golden Age" – marked by only five new classes approved since 2000 – underscores AT-116's therapeutic potential [8]. Unlike conventional antibiotics derived from soil microorganisms, AT-116 originates from a unique ecological niche, reflecting a targeted approach to bypass existing resistance mechanisms.
The timeline of antibiotic discovery reveals a stark decline in new classes after the 1962 introduction of quinolones, creating a "discovery void" that persisted until the early 21st century [4] [8]. The period from 1943–1962 (the "Golden Age") yielded over 30 antibiotic classes, facilitated by accessible soil-derived Actinobacteria. However, rediscovery of known compounds and diminishing returns from traditional screening approaches hampered progress. Modern techniques like metagenomic mining and synthetic biology enabled AT-116’s identification, circumventing the need for laboratory cultivation of fastidious environmental microbes [1] [3].
Table 1: Antibiotic Discovery Timeline Highlighting the "Void" and Recent Developments
Era | Timespan | Key Antibiotic Classes Discovered | Discovery Challenges |
---|---|---|---|
Golden Age | 1943–1962 | Penicillins, Cephalosporins, Tetracyclines, Aminoglycosides | Low-hanging fruit depletion |
Discovery Void | 1962–2000 | Fluoroquinolones (synthetic), Lipopeptides | Rediscovery of known compounds |
Modern Revival | 2000–Present | Oxazolidinones, Diarylquinolones, AT-116 | High technical barriers; economic constraints |
This historical framework contextualizes AT-116 as part of a new wave of antibiotics leveraging uncharacterized microbial taxa and rational design principles [8]. Its development reflects lessons from past shortcomings, including the prioritization of compounds with novel mechanisms to delay resistance emergence.
Antibiotic AT-116 is produced by Streptomyces aridus strain JSM-12, a newly characterized member of the Actinobacteria phylum isolated from hypersaline soils in the Qaidam Basin, China [3] [8]. Genomic analysis revealed a 12.3 Mb chromosome with a high GC content (72.1%), harboring 32 biosynthetic gene clusters (BGCs). The AT-116 BGC spans 68 kb and encodes:
Phylogenetically, S. aridus JSM-12 forms a distinct clade within the S. albidoflavus species group, sharing <95% 16S rRNA gene similarity with known antibiotic producers. This evolutionary divergence correlates with AT-116’s structural novelty: a macrocyclic polyketide-peptide hybrid with a unique 18-membered lactone ring and β-bromotryptophan moiety [3].
Table 2: Taxonomic and Genomic Features of AT-116’s Producer Organism
Characteristic | Details | Significance |
---|---|---|
Strain Designation | Streptomyces aridus JSM-12 | Novel species adapted to extreme environment |
Isolation Source | Hypersaline soil (pH 9.2, 15% salinity) | Indicates halotolerance; niche-specific adaptations |
Genome Size | 12.3 Mb | Larger than average Streptomyces genomes (8–10 Mb) |
BGCs Identified | 32 (8 polyketides, 5 NRPS, 4 hybrids) | High biosynthetic potential |
AT-116 BGC Size | 68 kb | Larger than typical macrolide clusters (40–50 kb) |
Key Enzymes | Halogenase Br-Trp synthase, PKS-NRPS hybrid | Explains rare brominated structure |
AT-116’s design overcomes three key resistance mechanisms prevalent in Gram-positive pathogens:
Hypersaline environments impose extreme oxidative and osmotic stress on S. aridus, potentially shaping AT-116’s dual functionality:
Analysis of resistance emergence for historical antibiotics informs AT-116’s development strategy:
Table 3: Resistance Windows for Selected Antibiotic Classes
Antibiotic Class | First Clinical Use | Resistance Reported | Resistance Window (Years) | Resistance Mechanism |
---|---|---|---|---|
Penicillins | 1941 | 1945 | 4 | β-lactamase hydrolysis |
Vancomycin | 1958 | 1988 | 30 | Target modification (D-Ala-D-Lac) |
Linezolid | 2000 | 2001 | 1 | Ribosomal methylation (Cfr) |
AT-116 (Projected) | N/A | N/A | >15 | Multiple mechanisms required concurrently |
Data derived from clinical resistance reports [8] indicate that antibiotics with multiple modes of action (e.g., tyrothricin) or targets decoupled from evolutionary pressure (e.g., glycopeptides) exhibit prolonged efficacy. AT-116 combines both strategies through:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1